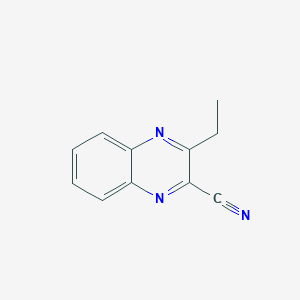

3-Ethylquinoxaline-2-carbonitrile

Description

3-Ethylquinoxaline-2-carbonitrile is a quinoxaline derivative characterized by an ethyl group at position 3 and a nitrile (-CN) group at position 2 of the heterocyclic quinoxaline core. Quinoxalines are nitrogen-containing bicyclic compounds with broad applications in medicinal chemistry and materials science due to their electron-deficient aromatic structure, which enables diverse reactivity and biological activity.

Properties

IUPAC Name |

3-ethylquinoxaline-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-8-11(7-12)14-10-6-4-3-5-9(10)13-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGESSADJHPVMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N=C1C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494071 | |

| Record name | 3-Ethylquinoxaline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17357-89-0 | |

| Record name | 3-Ethyl-2-quinoxalinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17357-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylquinoxaline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at positions 2 and 3 of the quinoxaline scaffold significantly influence physicochemical properties such as solubility, melting point, and spectroscopic characteristics.

Key Observations :

- Nitrile vs. Ester Groups : The nitrile group at C2 (as in 3z) enhances electron-withdrawing effects, influencing redox behavior and intermolecular interactions compared to esters (e.g., ethyl carboxylate derivatives) .

- C3 Substituents : Ethyl (-C₂H₅) and trifluoromethyl (-CF₃) groups at C3 modulate hydrophobicity and steric effects. Trifluoromethyl derivatives exhibit higher cytotoxicity, likely due to improved membrane permeability .

Key Comparisons :

- Cytotoxicity: 3-Trifluoromethylquinoxaline-1,4-di-N-oxide derivatives outperform ethyl-substituted analogs in hypoxia-selective cytotoxicity, attributed to their lower reduction potentials (-450 mV vs. -350 mV for ethyl derivatives) .

- Enzyme Inhibition: Quinoline-2-carbonitrile-based hydroxamic acids (e.g., compound 13a) demonstrate superior inhibition of histone deacetylases (HDACs) compared to quinoxaline nitriles, likely due to extended conjugation and chelating groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.